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Introduction

CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a crucial role
in the regulation of alternative splicing.[1][2][3] Differential splicing of pre-mRNAs is a
fundamental mechanism for generating protein diversity from a single gene, and dysregulation
of this process has been implicated in various diseases. CELF6 is highly expressed in the
brain, kidney, and testis.[1][3] Understanding the expression patterns of different CELF6
isoforms is essential for elucidating its function in both normal physiology and disease states.
These application notes provide a comprehensive guide to the design and use of quantitative
PCR (qPCR) primers for the specific detection and quantification of CELF6 isoforms.

Desighing qPCR Primers for CELF6 Isoforms

The specific detection of splice variants by gPCR relies on carefully designed primers that can
distinguish between different isoforms. The most effective strategy is to design primers that
span exon-exon junctions unique to a particular isoform.

Key Principles for Primer Design:
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o Target Exon-Exon Junctions: To specifically amplify a particular splice variant, one of the
primers should span the junction of two exons that are uniquely joined in that isoform.

e Primer Length: Aim for primers between 18 and 24 nucleotides in length.

e Melting Temperature (Tm): The Tm of the forward and reverse primers should be similar,
ideally between 60°C and 65°C.

e GC Content: The GC content should be between 40% and 60%.

o Amplicon Size: For efficient qPCR, the target amplicon size should be between 70 and 200
base pairs.

e Avoid Secondary Structures: Primers should be checked for potential hairpins, self-dimers,
and cross-dimers.

o Specificity Check: Use tools like NCBI's Primer-BLAST to ensure that the designed primers
are specific to the target CELF6 isoform and do not amplify other transcripts.

Commercially Available and Custom-Designed
qPCR Primers for CELF6

While custom primer design is often necessary for novel or less-studied isoforms, some pre-
designed and validated primers are commercially available.

Table 1: Example of a Commercially Available gPCR Primer Pair for Human CELF6
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Note: For other specific CELF6 isoforms, custom primer design is required. Below is a table
illustrating hypothetical primer sets for different CELF6 transcript variants. These sequences

are for illustrative purposes and require experimental validation.

Table 2: Hypothetical gPCR Primer Design for Human CELF6 Isoforms
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Quantitative Data Presentation

The following table is an example of how to present quantitative data on the relative expression
of different CELF6 isoforms across various human tissues. The data presented here is
hypothetical and for illustrative purposes only.

Table 3: Hypothetical Relative Expression of CELF6 Isoforms in Human Tissues
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Experimental Protocols
Protocol 1: Designhing Isoform-Specific gPCR Primers
using NCBI Primer-BLAST

This protocol outlines the steps to design specific primers for a CELF6 isoform of interest.
o Obtain the CELF6 Isoform Sequence:

o Navigate to the NCBI Gene database and search for "CELF6".

o Select the desired species (e.g., Homo sapiens).

o In the "Genomic regions, transcripts, and products" section, identify the specific transcript
variant (e.g., NM_001364333.1) you wish to target. Click on the accession number to view
the sequence.

e Use Primer-BLAST:
o On the transcript page, click on "Pick Primers" in the right-hand menu.

o In the Primer-BLAST interface, enter the accession number of your target CELF6 isoform
in the "PCR Template" field.

o Set the PCR product size range (e.g., 70 to 200 bp).
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o Specify the primer melting temperatures (e.g., min 60°C, opt 62°C, max 65°C).

o Crucially, under "Exon/intron selection," select the option for the primer to span an exon-
exon junction. This will ensure that your primers are specific to the spliced mRNA and will
not amplify genomic DNA.

o Under "Primer Pair Specificity Checking Parameters,” ensure the "Organism" is correctly
set.

o Click "Get Primers."

o Evaluate the Primer Pairs:
o Primer-BLAST will return a list of candidate primer pairs.

o Examine the details for each pair, including primer sequences, Tm, GC content, and
amplicon length.

o Select a primer pair that best meets the design criteria.

o Verify the specificity of the primers by checking the search results, which will indicate any

potential off-target amplification.

Protocol 2: Quantitative PCR (qPCR) for CELF6 Isoform
Expression Analysis using SYBR Green

This protocol provides a general procedure for quantifying the expression of CELF6 isoforms
from total RNA.

1. RNA Extraction and cDNA Synthesis:

o Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or a
column-based kit).

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis.
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Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcription kit with
oligo(dT) or random hexamer primers.

. JPCR Reaction Setup:

Prepare a master mix for the gPCR reactions. For a single 20 pL reaction, a typical setup is:

[¢]

10 pL of 2x SYBR Green gPCR Master Mix

[e]

1 pL of Forward Primer (10 uM)

[e]

1 pL of Reverse Primer (10 uM)

(¢]

2 uL of cDNA template (diluted)

[¢]

6 uL of Nuclease-free water
Aliquot the master mix into gPCR plates or tubes.
Add the cDNA template to the respective wells.
Include no-template controls (NTCs) for each primer set to check for contamination.
Include a reference gene (e.g., GAPDH, ACTB) for normalization.
. QPCR Cycling Conditions:

Perform the gqPCR in a real-time PCR detection system with the following cycling conditions
(these may need optimization):

o Initial Denaturation: 95°C for 10 minutes
o Cycling (40 cycles):
= 95°C for 15 seconds

= 60°C for 1 minute
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o Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify
the specificity of the amplified product.

4. Data Analysis:

Determine the cycle threshold (Ct) values for each sample.

Normalize the Ct values of the CELF6 isoforms to the Ct values of the reference gene (ACt =
CtCELF®6 - Ctreference).

Calculate the relative expression using the 2-AACt method.
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Caption: Experimental workflow for qPCR analysis of CELF6 isoforms.
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Caption: Logical workflow for designing isoform-specific gPCR primers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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